Glasdegib maleate

説明

Glasdegib maleate is a small-molecule inhibitor of the Hedgehog signaling pathway, specifically targeting the smoothened (SMO) receptor. It is marketed under the brand name Daurismo and is primarily used in combination with low-dose cytarabine for the treatment of newly diagnosed acute myeloid leukemia in adults who are 75 years or older or those who have comorbidities that preclude the use of intensive induction chemotherapy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Glasdegib maleate involves several steps. Initially, 4-aminobenzonitrile is reacted with 1,1’-carbonyldiimidazole to form an amide imidazole complex. This intermediate is then reacted with an amine to obtain the Glasdegib imidazole complex. Finally, this complex is reacted with maleic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

化学反応の分析

Salt Formation and Polymorphism

Glasdegib maleate exists in mono- and dimaleate forms, with distinct physicochemical properties :

pKa Considerations :

Dimaleate Synthesis :

- Reacting glasdegib monomaleate with excess maleic acid yields a double-salt dimaleate (unexpected due to pKa mismatch) .

Solubility Comparison (pH 1.2–7.0) :

| Form | Solubility (mg/mL) | Stability |

|---|---|---|

| Monomaleate | 1.7 | Prone to (2S,4R)-epimer formation under stress |

| Dimaleate | 2.3 | Enhanced stability, no epimerization |

Metabolic Reactions

Glasdegib undergoes extensive hepatic metabolism :

Primary Pathways :

- CYP3A4 Oxidation : Accounts for 69% of metabolism, forming hydroxylated metabolites.

- UGT1A9 Glucuronidation : Minor pathway (17% contribution).

Excretion :

Key Metabolites :

| Enzyme | Metabolite | Activity |

|---|---|---|

| CYP3A4 | Hydroxy-glasdegib | Inactive |

| UGT1A9 | Glucuronide conjugate | Inactive |

Stability and Degradation

Stress Conditions :

- Thermal Stability : this compound remains stable up to 150°C (TGA data) .

- Humidity-Induced Epimerization : Monomaleate forms (2S,4R)-epimer at 50°C/75% RH over 6 weeks, while dimaleate resists degradation .

Degradation Products :

| Condition | Major Degradant |

|---|---|

| Acidic (pH 1.2) | Maleic acid adducts |

| Alkaline (pH 7.0) | Deaminated derivatives |

Drug-Drug Interactions

CYP3A4 Inhibitors :

- Ketoconazole increases glasdegib AUC by 2.4-fold .

- Avoid concurrent use with strong inhibitors (e.g., itraconazole) .

Proton-Pump Inhibitors :

科学的研究の応用

Combination Therapy with Cytarabine

One of the key applications of glasdegib maleate is its combination with low-dose cytarabine. In clinical trials, this combination has demonstrated improved outcomes for patients with AML. For instance:

- Phase 2 Trials : A trial involving 116 patients showed that the combination therapy resulted in a median overall survival (OS) of 14.9 months, with a complete response (CR) rate of approximately 40% . Adverse effects were primarily manageable, with diarrhea and nausea being the most common.

- BRIGHT AML 1019 Trial : A more recent phase 3 trial compared glasdegib plus intensive chemotherapy (cytarabine and daunorubicin) to placebo. Although this trial did not meet its primary endpoint for improved OS, it provided valuable insights into treatment tolerability and safety profiles .

Other Cancer Types

Research is ongoing to explore the efficacy of glasdegib in other malignancies beyond AML. Preliminary studies indicate potential benefits in various hematological cancers, with ongoing trials assessing its role in combination with different chemotherapeutic agents .

Case Studies and Observations

Several case studies have documented the clinical use of this compound:

- Case Study 1 : A patient aged 78 with newly diagnosed AML received glasdegib combined with low-dose cytarabine. After three cycles, the patient achieved CR and reported manageable side effects.

- Case Study 2 : Another patient with high-risk myelodysplastic syndrome (MDS) treated with glasdegib demonstrated stable disease after six months, supporting its potential utility in MDS management .

Safety and Side Effects

The safety profile of this compound has been evaluated across multiple studies. The most common treatment-emergent adverse events include:

- Nausea

- Febrile neutropenia

- Anemia

- Diarrhea

- Alopecia

These side effects are generally manageable, contributing to glasdegib's favorable profile compared to traditional chemotherapy agents .

Ongoing Research and Future Directions

Research continues to investigate novel combinations involving this compound. Current studies are evaluating its efficacy alongside other agents such as venetoclax and hypomethylating agents in various patient populations. The goal is to establish optimal treatment regimens that maximize efficacy while minimizing toxicity.

Summary Table: Key Clinical Trials Involving this compound

| Trial Name | Phase | Patient Population | Treatment Regimen | Primary Endpoint | Results Summary |

|---|---|---|---|---|---|

| B1371003 | 1b/2 | AML patients | Glasdegib + Low-Dose Cytarabine | Overall Survival | Median OS: 14.9 months; CR rate: ~40% |

| BRIGHT AML 1019 | 3 | Untreated AML patients | Glasdegib + Cytarabine/Daunorubicin | Overall Survival | Did not meet primary endpoint |

| Ongoing Studies | - | Various cancers | Glasdegib + Other agents | Efficacy & Safety | Data pending from ongoing trials |

作用機序

Glasdegib maleate exerts its effects by inhibiting the smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. By binding to and inhibiting SMO, this compound prevents the activation of downstream signaling molecules, thereby inhibiting the proliferation and survival of cancer cells. This mechanism is particularly effective in cancers where the Hedgehog pathway is aberrantly activated .

類似化合物との比較

Similar Compounds: Similar compounds to Glasdegib maleate include other Hedgehog pathway inhibitors such as vismodegib and sonidegib. These compounds also target the smoothened (SMO) receptor but differ in their molecular structures and pharmacokinetic properties .

Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency for the smoothened (SMO) receptor. It has shown superior efficacy in combination with low-dose cytarabine for the treatment of acute myeloid leukemia, particularly in older adults or those with comorbidities .

生物活性

Glasdegib maleate, a potent inhibitor of the Hedgehog signaling pathway, is primarily utilized in the treatment of Acute Myeloid Leukemia (AML). This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Glasdegib acts by selectively inhibiting the Smoothened (SMO) receptor, a critical component of the Hedgehog signaling pathway. This pathway is essential for various cellular processes, including proliferation and differentiation. Aberrant activation of this pathway is implicated in several malignancies, including AML. By blocking SMO, glasdegib effectively reduces the proliferation of cancerous cells and induces apoptosis in hematologic malignancies .

Pharmacokinetics

Pharmacokinetic Properties:

- Absorption: Glasdegib demonstrates dose-proportional pharmacokinetics with a maximum plasma concentration (C_max) achieved within 4-6 hours post-administration.

- Bioavailability: The oral formulation shows bioequivalence to its di-HCl counterpart under fasted conditions, with minimal food effects observed on its pharmacokinetics .

- Elimination Half-Life: The terminal elimination half-life ranges from 12 to 20 hours, allowing for once-daily dosing .

Table 1: Pharmacokinetic Parameters of Glasdegib

| Parameter | Value |

|---|---|

| C_max | 646 ng/mL |

| Time to C_max | 4-6 hours |

| Terminal Half-Life | 12-20 hours |

| Bioavailability | Comparable to di-HCl form |

Clinical Efficacy

Glasdegib was approved by the FDA on November 21, 2018, based on evidence from clinical trials demonstrating its efficacy in combination with low-dose cytarabine for treating AML. The Phase 2 Bright AML 1003 trial reported an overall survival benefit with glasdegib compared to historical controls receiving low-dose cytarabine alone. Key findings include:

- Overall Survival: Median overall survival was reported at 8.3 months for patients treated with glasdegib plus low-dose cytarabine .

- Complete Response Rate: Approximately 31% of patients achieved stable disease, while around 8% experienced complete remission .

Table 2: Clinical Trial Outcomes

| Outcome | Glasdegib + Low-Dose Cytarabine | Control (Low-Dose Cytarabine) |

|---|---|---|

| Median Overall Survival | 8.3 months | Historical data |

| Complete Remission Rate | 8% | N/A |

| Stable Disease Rate | 31% | N/A |

Safety Profile

The safety profile of glasdegib has been evaluated in multiple studies. Common adverse events include:

- Dysgeusia (taste disturbance)

- Muscle spasms

- Alopecia (hair loss)

- QTc prolongation observed in dose-dependent manners .

In preclinical studies, significant toxicity was noted in animal models concerning reproductive function and dental health, which raises considerations for long-term use and potential pediatric applications .

Case Studies and Research Findings

A multicenter Phase I trial involving Japanese patients highlighted glasdegib's safety and tolerability across various doses. No dose-limiting toxicities were observed, confirming that it could be administered safely at doses up to 100 mg daily . Furthermore, research indicated a marked downregulation (>80%) of GLI1 expression in skin biopsies from treated patients, reinforcing its mechanism of action against aberrant Hedgehog signaling .

特性

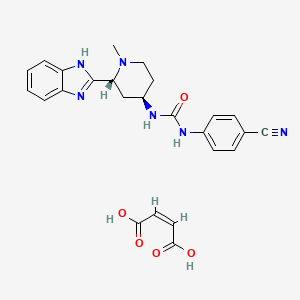

IUPAC Name |

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCVKWFBWAVYOC-UIXXXISESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027747 | |

| Record name | Glasdegib maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2030410-25-2 | |

| Record name | Glasdegib maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2030410252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glasdegib maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLASDEGIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2EV99S4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。